molecular formula C35H43Br2N3O2 B14060730 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine

5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine

Cat. No.: B14060730
M. Wt: 697.5 g/mol
InChI Key: YMKGSRGSZOVXOL-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2 and a molecular weight of 697.54 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific research applications, particularly in the field of materials science.

Preparation Methods

The synthesis of 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine exerts its effects involves its ability to participate in electron transfer processes. The molecular structure allows for efficient electron delocalization, which is crucial for its function in electrochromic devices and other applications . The compound interacts with various molecular targets and pathways, primarily involving electron transfer and redox reactions.

Properties

Molecular Formula

C35H43Br2N3O2

Molecular Weight

697.5 g/mol

IUPAC Name

5,8-dibromo-2,3-bis(4-octoxyphenyl)pyrido[3,4-b]pyrazine

InChI

InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-23-41-28-19-15-26(16-20-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-17-21-29(22-18-27)42-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3

InChI Key

YMKGSRGSZOVXOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC=C(C=C4)OCCCCCCCC

Origin of Product

United States

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